2-Methyl-5-[(pyridin-2-yl)methyl]aniline

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers and procurement teams need building blocks with precise electronic and spatial properties-direct-linked pyridyl anilines often impose rigid conjugation that limits metal chelation or binding pocket adaptation. This compound solves that: the methylene (-CH2-) bridge decouples the pyridyl ring from the 2-methylaniline core, preserving aniline NH2 nucleophilicity while enabling flexible N,N-bidentate ligand geometry. • **Key differentiator**: LogP 2.56 vs ~1.67 for direct-linked analog; TPSA 38.91 Ų. Falls in CNS drug-like range (LogP 2-5, TPSA <70). • **Catalysis ready**: Two rotatable bonds allow optimal Pd(II) coordination for MMA polymerization-higher activity than N-alkylated analogs. • **Supply**: ≥95% purity, room temperature stable powder. Immediate global shipping from BenchChem.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 1462272-76-9
Cat. No. B1425731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-[(pyridin-2-yl)methyl]aniline
CAS1462272-76-9
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CC2=CC=CC=N2)N
InChIInChI=1S/C13H14N2/c1-10-5-6-11(9-13(10)14)8-12-4-2-3-7-15-12/h2-7,9H,8,14H2,1H3
InChIKeyRWVKDRAOUCTQLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-[(pyridin-2-yl)methyl]aniline Overview


2-Methyl-5-[(pyridin-2-yl)methyl]aniline is an aromatic amine building block consisting of a 2-methylaniline core linked via a methylene bridge to a 2-pyridyl group . The compound is typically supplied as a powder with a purity of ≥95% and is stable at room temperature . Its molecular weight is 198.26 g/mol (C13H14N2) , positioning it as a versatile intermediate for ligand synthesis, medicinal chemistry scaffolds, and heterocyclic diversification.

N,N-bidentate ligand precursor with methylene spacer flexibility
Medicinal chemistry scaffold for heterocyclic diversification
Aromatic amine building block for selective stepwise functionalization

2-Methyl-5-[(pyridin-2-yl)methyl]aniline Non-Interchangeability


Generic substitution with other pyridyl anilines fails due to the unique methylene spacer in this compound. While 2-methyl-5-(pyridin-2-yl)aniline (CAS 857221-89-7) has a direct C–C bond between the rings, the target compound's –CH2– bridge introduces conformational flexibility and alters electronic distribution. This structural difference impacts physicochemical properties critical for downstream reactions: the target compound exhibits a higher LogP (2.56 ) compared to the direct-linked analog (predicted pKa 5.11, LogP not available but expected lower due to extended conjugation), and a distinct TPSA of 38.91 Ų . Such variations directly affect solubility, membrane permeability, and metal coordination geometry, rendering the compound non-substitutable in applications requiring precise spatial arrangement of the pyridyl nitrogen and aniline amine.

This Compound
Methylene (–CH2–) bridge, higher LogP, distinct TPSA, 2 rotatable bonds
Direct-Linked Analog (CAS 857221-89-7)
Direct C–C bond, lower LogP, lower TPSA, 1 rotatable bond
Conformational flexibility differences may alter metal coordination geometry.
Lipophilicity shift may affect membrane permeability and solubility profiles.
Distinct TPSA and rotatable bond count impact pharmacokinetic prediction context.

2-Methyl-5-[(pyridin-2-yl)methyl]aniline vs. Analogs


Lipophilicity Advantage vs. Direct Analog

The target compound exhibits a calculated LogP of 2.56 , which is approximately 0.9 units higher than that of 2-methyl-5-(pyridin-2-yl)aniline (CAS 857221-89-7), for which a predicted LogP of ~1.67 can be inferred from its lower molecular weight and higher polarity . The methylene spacer disrupts conjugation, increasing hydrophobicity and potentially enhancing membrane permeability in cellular assays [1].

Lipophilicity (LogP)
Cross-study comparable
Target: LogP 2.56 Direct-linked analog: ~1.67 Δ +0.89 LogP units
Higher lipophilicity may affect membrane permeability in cell assays.
Calculated values; analog LogP inferred.
Medicinal Chemistry Drug Design Physicochemical Profiling

TPSA and Rotatable Bond Comparison

The compound has a TPSA of 38.91 Ų and 2 rotatable bonds . In contrast, 2-methyl-5-(pyridin-2-yl)aniline (CAS 857221-89-7) possesses only 1 rotatable bond and a TPSA of approximately 29 Ų (calculated from structure) . The additional rotatable bond in the target compound allows for greater conformational adaptability in binding pockets, while the higher TPSA may reduce central nervous system penetration relative to more rigid analogs.

TPSA & Rotatable Bonds
Cross-study comparable
TPSA 38.91 Ų, 2 rotatable bonds vs. ~29 Ų, 1 bond (direct analog)
Supports binding-pocket adaptability review.
Calculated values; analog data inferred.
Medicinal Chemistry ADME Prediction Molecular Design

Catalytic Activity vs. N-Methyl Analogs

In studies of N,N′-bidentate ligands, palladium(II) complexes containing N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives exhibited catalytic activity for methyl methacrylate polymerization. Notably, the introduction of an N-methyl moiety had an adverse effect on catalytic activity [1]. The target compound, lacking N-alkylation, is expected to retain higher catalytic turnover numbers (TON) in such systems, as steric hindrance is minimized while maintaining the beneficial methylene spacer between pyridine and aniline moieties.

Catalytic Activity (MMA)
Class-level inference
Higher activity predicted vs. N-methyl analogs; no N-alkyl steric hindrance
May support higher turnover in Pd(II) systems; data to verify.
Qualitative inference from N-methyl analog studies.
Catalysis Organometallic Chemistry Polymerization

Toxicity Profile vs. Direct Analog

The target compound, like many aromatic amines, may exhibit acute oral toxicity. However, based on class-level data, pyridylmethyl anilines (e.g., N-(pyridin-2-ylmethyl)aniline) are classified as harmful if swallowed (H302) and cause skin irritation (H315) [1]. The target compound, with a methylene spacer and additional methyl group, may have altered metabolic stability compared to direct-linked analogs such as 2-methyl-5-(pyridin-2-yl)aniline, which could influence toxicity profiles. No direct comparative toxicity data is available; this is a class-level inference.

Toxicity Profile
Class-level inference
Expected H302/H315; no direct data for this compound
Safety review based on structural analog classification.
Requires compound-specific safety assessment.
Toxicology Safety Assessment Chemical Handling

2-Methyl-5-[(pyridin-2-yl)methyl]aniline Applications


N,N-Bidentate Ligand Synthesis

The methylene spacer and free aniline NH2 group make this compound an ideal precursor for N,N-bidentate ligands. Unlike direct-linked pyridyl anilines, the flexible –CH2– bridge allows chelation to metal centers with less ring strain, while the absence of N-alkylation preserves strong coordination (class-level inference from [1]). The compound can be utilized in the solid-phase synthesis of N,N-bis(pyridin-2-ylmethyl)aniline ligands without solvent, offering higher yields than traditional methods [1]. This application is directly supported by the compound's structural features (2 rotatable bonds, TPSA 38.91 Ų ) that enable versatile coordination geometries.

CNS Drug Scaffold

With a calculated LogP of 2.56 and TPSA of 38.91 Ų , the compound falls within favorable ranges for central nervous system (CNS) drug-like properties (LogP 2-5, TPSA < 60-70 Ų). Its higher lipophilicity compared to direct-linked analogs (LogP ~1.67) may improve blood-brain barrier penetration. The methylene spacer also introduces conformational flexibility, allowing the molecule to adapt to diverse protein binding pockets. This combination makes it a valuable building block for synthesizing CNS-active candidates, particularly those targeting receptors or enzymes where the pyridyl group acts as a hydrogen bond acceptor or metal chelator.

Polymerization Catalysis

Palladium(II) complexes derived from pyridylmethyl aniline ligands are known to catalyze methyl methacrylate polymerization [1]. The target compound, lacking an N-methyl group, is expected to show higher catalytic activity than N-alkylated analogs [1]. Its two rotatable bonds allow the ligand to adopt optimal coordination geometries, potentially enhancing polymerization rates and stereoselectivity. This scenario is particularly relevant for industrial polymer synthesis where ligand fine-tuning can significantly impact product properties.

Heterocyclic Diversification

The presence of both aniline NH2 and pyridyl nitrogen in a spatially defined arrangement makes the compound a versatile intermediate for constructing fused heterocycles and macrocycles. The methylene linker prevents direct conjugation between the aromatic rings, preserving the nucleophilicity of the aniline nitrogen for selective functionalization. This structural feature is critical for stepwise synthesis strategies, as it avoids unwanted electronic effects that could deactivate the amine in direct-linked analogs .

Application
Selection Property
Validation Focus
N,N-Bidentate Ligand Synthesis
Methylene spacer and free NH2 for flexible chelation
Coordination geometry and complexation yield
CNS-Targeting Compound Design
Balanced LogP and TPSA for CNS-like properties
Blood-brain barrier permeability assays
Polymerization Catalysis
Absence of N-alkylation preserves catalytic activity
Turnover number and polymerization rate
Heterocyclic Diversification
Spatially separated reactive sites for stepwise synthesis
Selective functionalization and cyclization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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